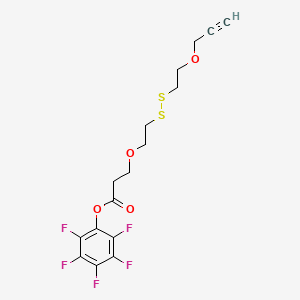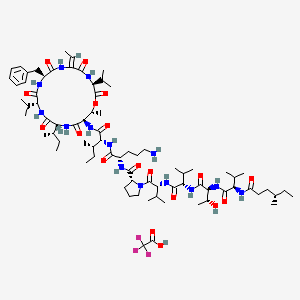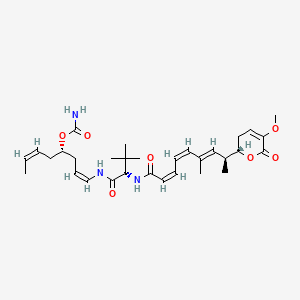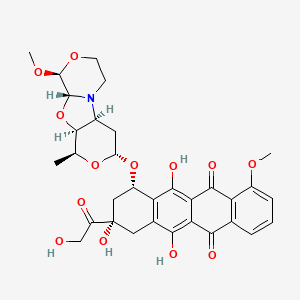
炔丙基-PEG1-SS-PEG1-PFP 酯
描述
Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable PEG Linker. Cleavable PEG Linkers may be useful in the development of antibody drug conjugates.
科学研究应用
抗体药物偶联物 (ADC) 合成
炔丙基-PEG1-SS-PEG1-PFP 酯: 主要用于 ADC 的合成 {svg_1}. ADC 是一种靶向性癌症疗法,它结合了抗体的特异性和药物的细胞毒性。连接子在将药物连接到抗体方面起着至关重要的作用,而连接子中可裂解的二硫键确保在到达靶细胞后释放细胞毒素。
生物偶联
在生物偶联中,炔丙基-PEG1-SS-PEG1-PFP 酯促进了各种生物分子彼此之间或与固体载体的连接 {svg_2}. 它的活性酯基团可以与蛋白质、肽或其他含胺分子上存在的胺基形成稳定的酰胺键,使其成为创建复杂生物偶联物的宝贵工具。
药物递送系统
连接子在开发药物递送系统方面发挥着重要作用 {svg_3}. 通过将治疗剂连接到纳米粒子等载体,连接子可以增强药物的溶解度、稳定性和生物利用度。可裂解的二硫键允许在细胞内的还原环境下控制释放药物。
诊断成像
炔丙基-PEG1-SS-PEG1-PFP 酯: 可用于将成像剂连接到靶向分子 {svg_4}. 这种应用在开发靶向成像探针方面特别有用,这些探针可以定位到特定组织或细胞标记,从而提高诊断成像技术的准确性。
靶向治疗
连接子连接细胞毒性药物到靶向部分的能力使其成为靶向治疗应用的宝贵工具 {svg_5}. 它能够创建能够选择性地靶向患病细胞同时最大限度地减少对健康组织影响的化合物,从而减少副作用并改善治疗效果。
纳米技术
在纳米技术中,炔丙基-PEG1-SS-PEG1-PFP 酯用于修饰纳米粒子的表面 {svg_6}. 连接子可以引入官能团,这些官能团允许随后连接治疗性或靶向分子,从而创建用于各种生物医学应用的多功能纳米粒子。
分子生物学研究
连接子在分子生物学研究中得到应用,它用于制备分子探针和生物分子的功能化 {svg_7}. 它能够在生理条件下形成稳定的连接,使其适用于需要精确分子操作的实验。
合成生物学
在合成生物学中,炔丙基-PEG1-SS-PEG1-PFP 酯有助于设计和构建新的生物部件、设备和系统 {svg_8}. 它允许将合成组分精确地连接到生物分子,从而能够创建具有独特功能的新型生物混合系统。
作用机制
Target of Action
The primary target of Propargyl-PEG1-SS-PEG1-PFP ester are molecules bearing azide groups . This compound is used in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker between the antibody and the cytotoxic drug .
Mode of Action
Propargyl-PEG1-SS-PEG1-PFP ester contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in the formation of stable triazole linkages .
Biochemical Pathways
The key biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-PFP ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the antibody and the cytotoxic drug in an ADC, allowing the drug to be delivered directly to the target cells .
Result of Action
The result of the action of Propargyl-PEG1-SS-PEG1-PFP ester is the formation of a stable ADC, which can deliver cytotoxic drugs directly to the target cells . This can increase the efficacy of the drug and reduce side effects by limiting the exposure of non-target cells to the cytotoxic agent .
Action Environment
The action of Propargyl-PEG1-SS-PEG1-PFP ester, particularly the CuAAC reaction, can be influenced by various environmental factors. For instance, the presence of copper ions is essential for the reaction to occur . .
生化分析
Biochemical Properties
Propargyl-PEG1-SS-PEG1-PFP ester plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, facilitating the attachment of cytotoxic drugs to antibodies. The compound interacts with various enzymes and proteins, including those involved in the CuAAC reaction. The alkyne group of Propargyl-PEG1-SS-PEG1-PFP ester reacts with azide-containing biomolecules, forming stable triazole linkages . This interaction is essential for the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents.
Cellular Effects
Propargyl-PEG1-SS-PEG1-PFP ester influences various cellular processes by enabling the targeted delivery of cytotoxic drugs. In cancer cells, the compound facilitates the internalization of ADCs, leading to the release of cytotoxic agents within the cells. This process triggers apoptosis and inhibits cell proliferation. Additionally, Propargyl-PEG1-SS-PEG1-PFP ester can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the attached drugs . The targeted delivery mechanism ensures that healthy cells are minimally affected, reducing the overall toxicity of the treatment.
Molecular Mechanism
The molecular mechanism of Propargyl-PEG1-SS-PEG1-PFP ester involves its role as a cleavable linker in ADCs. The compound forms stable triazole linkages with azide-containing biomolecules through CuAAC. Once the ADC is internalized by target cells, the disulfide bond in Propargyl-PEG1-SS-PEG1-PFP ester is cleaved, releasing the cytotoxic drug. This cleavage is often triggered by the reducing environment within the cell, ensuring that the drug is released only in the target cells . The released drug then exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG1-SS-PEG1-PFP ester can change over time. The stability and degradation of the compound are critical factors that influence its efficacy. Propargyl-PEG1-SS-PEG1-PFP ester is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can maintain its functionality for extended periods, ensuring consistent results in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of Propargyl-PEG1-SS-PEG1-PFP ester vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant therapeutic effects. At high doses, Propargyl-PEG1-SS-PEG1-PFP ester may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Propargyl-PEG1-SS-PEG1-PFP ester is involved in various metabolic pathways, primarily related to its role in ADC synthesis. The compound interacts with enzymes and cofactors involved in the CuAAC reaction, facilitating the formation of stable triazole linkages. Additionally, the disulfide bond in Propargyl-PEG1-SS-PEG1-PFP ester is cleaved by cellular reductases, releasing the attached cytotoxic drug . These interactions are crucial for the compound’s functionality and its ability to deliver drugs to target cells effectively.
Transport and Distribution
Within cells and tissues, Propargyl-PEG1-SS-PEG1-PFP ester is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, Propargyl-PEG1-SS-PEG1-PFP ester localizes to specific compartments, where it exerts its effects . The distribution of the compound is influenced by its chemical properties, including its size and hydrophilicity.
Subcellular Localization
Propargyl-PEG1-SS-PEG1-PFP ester exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Propargyl-PEG1-SS-PEG1-PFP ester interacts with the intended biomolecules, enhancing its efficacy in delivering cytotoxic drugs . The precise subcellular localization also minimizes off-target effects, contributing to the overall safety of the compound.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPBJFNPGXULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114484 | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-30-0 | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)





![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)



